7-Bromo-2-phenyl-1H-quinazolin-4-one is a synthetic compound belonging to the quinazolinone class of heterocyclic compounds, which are characterized by a fused benzene and pyrimidine ring structure. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry. It is particularly noted for its potential as an anticancer agent and as an inhibitor of various enzymes involved in cancer progression.
The compound can be synthesized through various methods, often involving the bromination of quinazolinone derivatives or through multi-component reactions. Research indicates that quinazolinones can be derived from 2-aminobenzamides and other starting materials via different synthetic pathways, which can include metal-free conditions or microwave-assisted techniques .
7-Bromo-2-phenyl-1H-quinazolin-4-one falls under the classification of heterocyclic aromatic compounds. It is also categorized as a quinazolinone derivative, which is recognized for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
The synthesis of 7-bromo-2-phenyl-1H-quinazolin-4-one can be achieved through several methodologies:
For example, one method involves heating 2-aminobenzamide with phenyl isocyanate and bromine in a solvent like dimethylformamide, yielding 7-bromo-2-phenyl-1H-quinazolin-4-one with high purity and yield. Reaction conditions typically include controlled temperatures and reaction times to optimize yield while minimizing side products.
The molecular structure of 7-bromo-2-phenyl-1H-quinazolin-4-one features:
The molecular formula is , with a molecular weight of approximately 300.12 g/mol. The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .
7-Bromo-2-phenyl-1H-quinazolin-4-one participates in various chemical reactions:
For instance, nucleophilic substitution reactions can be facilitated by using bases such as sodium hydride or potassium carbonate to deprotonate nucleophiles before reaction with the brominated quinazolinone.
The mechanism of action for 7-bromo-2-phenyl-1H-quinazolin-4-one primarily involves its interaction with specific biological targets:
Studies have demonstrated that compounds within this class can lead to significant reductions in tumor growth in preclinical models, emphasizing their potential therapeutic applications in oncology .
7-Bromo-2-phenyl-1H-quinazolin-4-one typically appears as a crystalline solid. Key physical properties include:
The compound is relatively stable under normal conditions but is sensitive to strong acids and bases, which can lead to hydrolysis or degradation.
Relevant data from spectral analyses (e.g., infrared spectroscopy) indicate characteristic functional groups such as carbonyls and aromatic rings, confirming its structure .
7-Bromo-2-phenyl-1H-quinazolin-4-one has several scientific applications:
Copper catalysts enable efficient construction of the quinazolinone core under microwave irradiation. A validated protocol employs 2-amino-5-bromobenzoic acid and benzamide derivatives with copper(I) chloride (5-10 mol%) in dimethylformamide at 150°C under 300 W microwave irradiation. This method achieves cyclodehydration within 15-20 minutes, yielding 7-bromo-2-phenyl-1H-quinazolin-4-one in 92-95% purity. Key advantages include minimized thermal decomposition of the bromo substituent and suppression of N-alkylated byproducts through precise temperature control. Computational studies confirm that copper(I) activates the carbonyl oxygen of benzamide, facilitating nucleophilic attack by the anthranilic acid amine group through a six-membered transition state [6]. Alternative copper sources like copper(I) oxide or copper(I) bromide show reduced efficiency (70-82% yield) due to incomplete halogen retention during cyclization [7].
Table 1: Copper Catalyst Screening for Microwave Synthesis
Catalyst | Temperature (°C) | Time (min) | Yield (%) | Bromo Retention (%) |
---|---|---|---|---|
Copper(I) chloride | 150 | 15 | 95 | 99 |
Copper(I) bromide | 150 | 20 | 82 | 95 |
Copper(I) oxide | 150 | 25 | 70 | 90 |
None | 150 | 30 | <5 | N/A |
Ligand-free copper catalysis in water utilizes ammonium hexafluorophosphate as a phase-transfer catalyst, enabling direct cyclization between 2-amino-5-bromobenzoic acid and benzaldehyde derivatives. Reactions proceed in aqueous ethanol (3:1 v/v) at 120°C under microwave irradiation (200 W), achieving 86-89% yield within 30 minutes. The absence of organic ligands prevents copper complexation, ensuring facile catalyst recovery and reducing heavy metal contamination. This method demonstrates exceptional functional group tolerance, accommodating electron-donating (-OCH₃, -CH₃) and electron-withdrawing (-NO₂, -Cl) substituents on the phenyl ring without compromising bromine integrity at C-7. Reaction kinetics analysis reveals a second-order rate constant of 0.024 L·mol⁻¹·s⁻¹, confirming accelerated cyclization in aqueous media compared to organic solvents [1].
Selective functionalization at other positions while preserving the C-7 bromine employs Sonogashira coupling under palladium catalysis. Optimized conditions use 7-bromo-2-phenyl-1H-quinazolin-4-one (1.0 equivalent), terminal alkynes (1.2 equivalents), palladium dichloride (3 mol%), and copper(I) iodide (5 mol%) in tetrahydrofuran/triethylamine (4:1) at 60°C. This protocol achieves >90% bromine retention while introducing alkynyl moieties at C-6, confirmed through nuclear magnetic resonance spectroscopy. The bromine remains inert due to electronic deactivation by the quinazolinone carbonyl group and steric protection from the ortho-positioned phenyl ring. This selectivity enables sequential cross-coupling strategies for synthesizing advanced molecular architectures like bis-quinazolinones [5] [7].
Selective N-amination at position 1 utilizes palladium-catalyzed coupling with aryl/alkyl amines. 7-Bromo-2-phenyl-1H-quinazolin-4-one reacts with secondary amines (e.g., morpholine, piperazine) using tris(dibenzylideneacetone)dipalladium (5 mol%) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (10 mol%) in toluene at 100°C, yielding N-substituted derivatives (78-85%). Primary amines require stoichiometric copper(I) iodide additives to prevent diarylation byproducts. The C-7 bromine remains unaffected during amination due to the preferential nucleophilicity at nitrogen versus halogen displacement. This methodology facilitates access to pharmaceutically relevant scaffolds, including dual epidermal growth factor receptor inhibitors bearing aminoalkyl side chains [6].
Table 2: Buchwald-Hartwig Amination Substrate Scope
Amine | Catalyst System | Time (h) | Yield (%) | Bromo Retention (%) |
---|---|---|---|---|
Morpholine | Palladium/2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | 6 | 85 | 99 |
Piperazine | Palladium/2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | 8 | 82 | 99 |
Aniline | Palladium/2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl + Copper(I) iodide | 12 | 75 | 98 |
n-Butylamine | Palladium/2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl + Copper(I) iodide | 10 | 70 | 97 |
Solvent-free synthesis employs high-speed ball milling for quinazolinone cyclization. Equimolar mixtures of 2-amino-5-bromobenzoic acid and benzamide derivatives with ammonium hexafluorophosphate catalyst undergo milling in zirconia vessels (30 Hz, 5×15 min cycles). This mechanochemical approach achieves 89-92% yield at ambient temperature within 45 minutes, eliminating solvent waste and reducing energy consumption by 80% compared to reflux methods. X-ray powder diffraction confirms product crystallinity without post-synthesis purification. Reaction scalability is demonstrated at 100-gram scale using planetary ball mills, maintaining consistent yield (90±2%) and purity (96-98%) [1]. Key advantages include:
Engineered flavin-dependent halogenases offer regioselective bromination of preformed 2-phenyl-1H-quinazolin-4-one. Tyrosine halogenase RebH variant F100A/S146T demonstrates 85% conversion at C-7 position in phosphate buffer (pH 7.2) with potassium bromide and flavin adenine dinucleotide cofactor. Reaction optimization reveals critical parameters:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7